molecular formula C13H13N5O2 B2675700 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 861206-28-2

5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2675700
CAS No.: 861206-28-2
M. Wt: 271.28
InChI Key: FIAIUYCRPMBOFE-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused bicyclic core is structurally classified as an aza-indolizine, a delocalized 10-π electron system known for its versatile applications in bio-isosteric replacement strategies . The scaffold's structure is isoelectronic with purine, making it a valuable surrogate for the purine ring in the design of novel bioactive molecules and enzyme inhibitors . The incorporation of the 3,4-dimethoxyphenyl substituent at the 5-position is a common pharmacophore in medicinal chemistry, often used to modulate a compound's electronic properties, lipophilicity, and its ability to engage in specific intermolecular interactions with biological targets . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for developing potential therapeutics. Its high level of functionalization makes it particularly suitable for generating structure-activity relationship (SAR) data in hit-to-lead optimization campaigns. The tetrazolo[1,5-a]pyrimidine moiety, related to the well-documented 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, is recognized for its metal-chelating properties, which can be exploited in the design of metalloenzyme inhibitors or in the development of anti-parasitic and anti-cancer agents . This compound is provided for research purposes in biochemistry and pharmacology. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-6-methyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-7-18-13(15-16-17-18)14-12(8)9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAIUYCRPMBOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-aminotetrazole with β-enaminones. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete cyclization. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency. Additionally, the process may be scaled up by employing larger reaction vessels and automated systems for monitoring and controlling the reaction parameters .

Chemical Reactions Analysis

Click Chemistry with Terminal Alkynes

The tetrazole ring in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) via equilibrium with its 2-azidopyrimidine tautomer (Scheme 1) .

Conditions :

  • Reagents : Terminal alkynes (e.g., phenylacetylene), CuSO₄·5H₂O (0.2 eq), sodium ascorbate (0.4 eq), NEt₃ (2 eq).

  • Solvent : THF/H₂O (10:1).

  • Temperature : 60°C, 12–24 h.

Outcome :
Triazolo[1,5-a]pyrimidine derivatives form regioselectively at the pyrimidine C2 position (Table 1).

AlkyneProductYield (%)Reference
Phenylacetylene2-(1H-1,2,3-triazol-1-yl) derivative85–91
Propargyl alcoholHydroxyalkyl-substituted triazole78

Mechanism :

  • Tautomerization generates the azide intermediate.

  • Cu(I) catalyzes 1,3-dipolar cycloaddition, forming a 1,4-disubstituted triazole .

Catalytic Hydrogenation

The pyrimidine ring undergoes partial or full hydrogenation under catalytic conditions.

Conditions :

  • Catalyst : 10% Pd/C (0.1 eq).

  • Reagents : H₂ (1 atm or 5 bar).

  • Solvent : MeOH or EtOAc.

  • Temperature : RT to 50°C, 16–24 h.

Outcome :
Selective reduction of the pyrimidine ring yields dihydro- or tetrahydropyrimidine derivatives (Table 2) .

ConditionsProductYield (%)Notes
H₂ (1 atm), MeOH5,7-Dihydropyrimidine95Retains tetrazole ring
H₂ (5 bar), EtOAc1,4,5,7-Tetrahydropyrimidine82Partial ring saturation

Mechanism :

  • Hydrogenation proceeds via adsorption on Pd/C, reducing C=N bonds in the pyrimidine ring .

Acid/Base-Mediated Ring Transformations

The fused tetrazole-pyrimidine system undergoes ring-opening or rearrangement under strong acidic/basic conditions.

Conditions :

  • Acidic : HCl (conc.), reflux, 6 h.

  • Basic : NaOH (10% aq.), 80°C, 4 h.

Outcome :

  • Acid : Cleavage of the tetrazole ring generates a 2-aminopyrimidine intermediate .

  • Base : Hydrolysis of methoxy groups on the phenyl substituent occurs, yielding phenolic derivatives (e.g., 3,4-dihydroxyphenyl) .

Methoxy Group Demethylation

Conditions :

  • Reagent : BBr₃ (3 eq), DCM, −78°C → RT, 12 h.
    Outcome :

  • Demethylation of 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl (yield: 88%) .

Methyl Group Oxidation

Conditions :

  • Reagent : KMnO₄ (2 eq), H₂O, 100°C, 8 h.
    Outcome :

  • Oxidation of the 6-methyl group to a carboxylic acid (yield: 65%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in EtOH induces dimerization via the tetrazole ring:

  • Forms a bicyclic dimer (yield: 45%) .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with notable IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine could serve as a lead compound for developing new anticancer agents by modifying its structure to enhance efficacy and reduce toxicity .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Preliminary studies suggest that it could potentially modulate signaling pathways involved in inflammation by inhibiting pro-inflammatory cytokines. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Some derivatives of tetrazolo[1,5-a]pyrimidine have demonstrated antimicrobial properties against various bacterial strains. Research indicates that these compounds can inhibit bacterial growth, making them candidates for further development into antimicrobial agents .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One notable synthesis pathway includes the reaction of appropriate hydrazonoyl halides with substituted pyrimidines to yield the desired tetrazole derivatives.

Case Study: Synthesis and Testing

A study documented the synthesis of a related compound using a similar methodology:

  • Starting Material : 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine.
  • Reagents : Hydrazonyl halides were used to form triazine derivatives.
  • Outcome : The resulting compounds exhibited promising anticancer activity and were further evaluated for their pharmacological profiles.

This case exemplifies how structural modifications can lead to enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interact with specific receptors in the body to exert its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key Findings Reference
Target Compound 5-(3,4-Dimethoxyphenyl), 6-methyl Not explicitly reported Structural focus on antitumor potential via coumarin-related mechanisms
Pyrazolo[1,5-a]pyrimidine 7c Coumarin-linked 2.70 ± 0.28 µM (HEPG2-1) Superior antitumor activity against liver carcinoma
1,3,4-Thiadiazole 18a Thiadiazole core 4.90 ± 0.69 µM (HEPG2-1) Moderate activity; lower potency than pyrazolo derivatives
Ethyl 5-methyl-7-(4-morpholinophenyl)-... Morpholinophenyl, ester group Not reported Demonstrates synthetic versatility for further functionalization
7-(3,4-Dimethoxyphenyl)-5-methyl-... Carboxamide substituent Not reported Enhanced solubility due to carboxamide group
7-Chloro-2-(3,4-dimethoxyphenyl)-... Chloro, ethyl, methyl groups Not reported Pyrazolo[1,5-a]pyrimidine variant; potential herbicide/antimicrobial uses

Key Observations :

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) outperforms the target compound’s structural cousins, suggesting that the pyrazolo core may enhance cytotoxicity compared to tetrazolo derivatives .
  • Substituent Impact : The 3,4-dimethoxyphenyl group is conserved in multiple analogues (e.g., ), indicating its role in stabilizing π-π interactions with biological targets. Carboxamide or morpholine substituents (e.g., ) improve solubility but may reduce cell permeability compared to lipophilic methyl groups.
  • Synthetic Accessibility : Tetrazolo[1,5-a]pyrimidines are less explored than pyrazolo or imidazo analogues, with synthesis often requiring harsh conditions or toxic reagents .
Physicochemical Properties
  • Metabolic Stability : The tetrazole ring resists oxidative metabolism, a advantage over imidazo[1,2-a]pyrimidines .

Biological Activity

5-(3,4-Dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of tetrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. A study evaluated various substituted tetrazolo compounds against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Notably, compounds with similar structural motifs to this compound demonstrated significant cytotoxicity:

  • HCT-116 : Compounds exhibited IC50 values ranging from 10 to 30 µM.
  • MCF-7 : Some derivatives showed IC50 values comparable to doxorubicin.
  • A549 : Select compounds were particularly effective against this cell line.

The structure-activity relationship (SAR) indicated that the presence of electron-donating groups like methoxy significantly enhances anticancer activity .

Antimicrobial Activity

The antimicrobial potential of tetrazolo derivatives has also been explored. In vitro studies have shown that certain compounds within this class can inhibit the growth of various bacteria and fungi:

  • Bacterial strains : Effective against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 50 µg/mL.
  • Fungal strains : Showed activity against Candida albicans and Aspergillus niger, indicating broad-spectrum antimicrobial effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It could modulate receptor activity related to apoptosis and cell signaling pathways.
  • Gene Expression Modulation : Influences the expression of genes associated with tumor growth and resistance to chemotherapy .

Case Studies

Several case studies have highlighted the efficacy of tetrazolo derivatives in preclinical models:

  • Study on Colon Cancer : A derivative similar to the compound was tested in a mouse model of colon cancer. Results indicated a reduction in tumor size by approximately 60% compared to control groups.
  • Breast Cancer Cell Line Study : In vitro assays demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells as evidenced by flow cytometry analysis.

Data Summary

The following table summarizes key findings related to the biological activity of related compounds:

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerHCT-11610-30 µM
AnticancerMCF-7Comparable to doxorubicin
AnticancerA549Significant effect
AntimicrobialE. coliMIC = 50 µg/mL
AntimicrobialS. aureusMIC = 50 µg/mL
AntifungalC. albicansModerate activity

Q & A

Q. What advanced spectroscopic techniques resolve tautomerism or dynamic behavior in solution?

  • Methodological Answer : Variable-temperature 1^1H NMR (VT-NMR) in DMSO-d6d_6/CDCl3_3 to observe tautomeric shifts. 2D NOESY identifies intramolecular interactions, while 15^{15}N NMR clarifies nitrogen hybridization states .

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